N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide: is a complex organic compound with a unique structure that includes a benzodioxole moiety, a brominated trimethylbenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Bromination of Trimethylbenzene:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom on the trimethylbenzene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug discovery due to its unique structure.
- May serve as a probe in biochemical assays.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Could be used in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- May find applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the sulfonamide group could inhibit certain biological pathways. The bromine atom may also play a role in modulating the compound’s activity by affecting its binding affinity to targets .
Comparison with Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-N-{[5-(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
Uniqueness:
- The presence of the bromine atom distinguishes it from many similar compounds, potentially altering its reactivity and biological activity.
- The combination of the benzodioxole moiety with the sulfonamide group provides a unique structural framework that may offer distinct advantages in various applications.
This detailed overview provides a comprehensive understanding of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-10-6-11(2)17(12(3)16(10)18)24(20,21)19-8-13-4-5-14-15(7-13)23-9-22-14/h4-7,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOJSDRRKWQGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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